Tracazolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
曲唑特: (ICI-136,753)是一种主要用于科学研究的抗焦虑药物。它是一种吡唑并吡啶衍生物,与扎来普隆等吡唑并嘧啶药物密切相关。
准备方法
合成路线和反应条件: 曲唑特可以通过多步过程合成,包括吡唑并吡啶核心结构的形成具体反应条件,如温度、溶剂和催化剂,经过优化以实现高收率和纯度 .
工业生产方法: 曲唑特的工业生产涉及将实验室合成方法进行放大。这包括优化大规模生产的反应条件,确保质量一致性,并实施纯化技术以获得高纯度的最终产品。 该过程可能涉及连续流反应器和自动化系统,以提高效率并降低生产成本 .
化学反应分析
反应类型: 曲唑特经历各种化学反应,包括:
氧化: 曲唑特可以在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可以改变曲唑特上的官能团,从而导致不同的衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
科学研究应用
曲唑特具有广泛的科学研究应用,包括:
化学: 用作研究吡唑并吡啶衍生物的合成和反应性的模型化合物。
生物学: 研究其对 GABA(A) 受体的作用及其作为抗焦虑和抗惊厥剂的潜力。
医学: 探索其在治疗焦虑和癫痫疾病方面的潜在治疗应用。
作用机制
曲唑特通过对 GABA(A) 受体的变构调节发挥其作用。它对含有 α1 和 β3 亚基的 GABA(A) 受体具有选择性,但根据构成受体复合物的第三种亚基类型,它表现出不同的作用。 这种独特的受体结合特性使曲唑特具有抗焦虑和抗惊厥作用,而镇静和肌肉松弛作用仅在较高剂量时出现 .
相似化合物的比较
类似化合物:
- 卡唑特
- ICI-190,622
- 依唑特
- 扎来普隆
比较: 曲唑特在这些化合物中是独特的,因为它具有特定的受体结合特性,并且能够选择性地调节含有 α1 和 β3 亚基的 GABA(A) 受体。 这种选择性导致其独特的药理作用,使其成为科学研究的宝贵化合物 .
生物活性
Tracazolate, a pyrazolopyridine derivative, is primarily recognized for its anxiolytic properties and its interaction with gamma-aminobutyric acid (GABA) receptors. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative studies with other anxiolytics.
This compound acts predominantly as a modulator of GABA(A) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. It exhibits a unique pharmacological profile by potentiating or inhibiting receptor function depending on the specific subunit combinations present in the receptor complex.
- GABA(A) Receptor Interaction : this compound enhances the current amplitude evoked by GABA at various receptor subtypes. For instance, in studies involving recombinant GABA(A) receptors expressed in Xenopus laevis oocytes, this compound was shown to significantly potentiate the response of alpha1beta3gamma2s receptors while demonstrating inhibitory effects when the gamma2 subunit was replaced with epsilon .
- Subunit Specificity : The efficacy of this compound is influenced by the composition of the receptor subunits. Notably, it has been found that the presence of different beta and gamma subunits alters the drug's potency and intrinsic efficacy . For example, replacing the beta3 subunit with beta1 resulted in a marked change in functional response, highlighting this compound's selective action based on receptor configuration.
Comparative Efficacy and Safety Profile
This compound's anxiolytic effects have been compared to traditional benzodiazepines like chlordiazepoxide. Research indicates that:
- Potency : this compound exhibits approximately one-quarter to one-half the potency of chlordiazepoxide in rodent models . In behavioral assays such as the Shock-Induced Suppression of Drinking test, both drugs demonstrated dose-related increases in anxiety relief but with differing sedative liabilities.
- Sedative Effects : Unlike benzodiazepines, which often lead to sedation and tolerance, this compound has a more favorable profile. In rotarod performance tests assessing motor coordination, this compound did not significantly impair performance even at high doses (up to 400 mg/kg), whereas chlordiazepoxide caused substantial impairment at much lower doses (around 18.9 mg/kg) .
Case Studies and Research Findings
Several studies have highlighted this compound's potential as a therapeutic agent:
- Animal Studies : In rodent models, this compound showed significant anticonvulsant and anxiolytic effects without developing tolerance over extended periods (12 days) . This suggests a stable therapeutic window that could be beneficial for chronic anxiety management.
- Pharmacological Profiles : A study indicated that this compound increased GABA-mediated currents significantly in specific receptor configurations (e.g., α1β2δ), demonstrating a 59-fold increase in current amplitude at half-maximal GABA concentrations . This underscores its potential utility in enhancing GABAergic transmission where needed.
Summary Table of Biological Activity
Parameter | This compound | Chlordiazepoxide |
---|---|---|
Potency | 0.25 - 0.5 times | Standard reference |
Sedative Liability | Low | High |
Anxiolytic Efficacy | Significant | Significant |
Development of Tolerance | None observed | Commonly develops |
Maximum Current Increase | Up to 59-fold | Variable |
属性
CAS 编号 |
41094-88-6 |
---|---|
分子式 |
C16H24N4O2 |
分子量 |
304.39 g/mol |
IUPAC 名称 |
ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C16H24N4O2/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3/h10H,5-9H2,1-4H3,(H,17,19) |
InChI 键 |
PCTRYMLLRKWXGF-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC |
规范 SMILES |
CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC |
Key on ui other cas no. |
41094-88-6 |
同义词 |
4-butylamine-1-ethyl-6-methyl-pyrazolo(3,4)pyridine-5-carboxylic acid ethyl ester ICI 136,753 ICI 136753 tracazolate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。